molecular formula C9H9NO B1176485 2-Buten-1-one,1-(4-pyridinyl)-(9CI) CAS No. 153254-97-8

2-Buten-1-one,1-(4-pyridinyl)-(9CI)

Cat. No.: B1176485
CAS No.: 153254-97-8
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Description

2-Buten-1-one, 1-(4-pyridinyl)-(9CI) is an α,β-unsaturated ketone featuring a pyridine ring substituted at the 4-position.

Properties

CAS No.

153254-97-8

Molecular Formula

C9H9NO

Synonyms

2-Buten-1-one,1-(4-pyridinyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(3-Pyridinyl)-2-Buten-1-one (CAS 100021-45-2)

  • Structure : Differs by the pyridine substituent position (3- vs. 4-).
  • Molecular Formula: C₉H₉NO; Molecular Weight: 147.17 g/mol .
  • Implications : The 3-pyridinyl isomer may exhibit distinct electronic effects due to altered resonance interactions. This positional variation could affect dipole moments, solubility, and intermolecular interactions (e.g., hydrogen bonding) compared to the 4-pyridinyl analog.

Functional Group Variants: 2-Propanone, 1-(4-pyridinyl)-, Oxime (9CI)

  • Structure : Ketone converted to oxime (C=N-OH group).
  • Molecular Formula : C₈H₈N₂O; Molecular Weight: 148.16 g/mol (estimated).
  • Properties : The oxime derivative enhances nucleophilicity and stability against hydrolysis. Commercial availability (reagent-grade, priced at ¥700–4130 per 10–100 mg) suggests utility in pharmaceutical intermediates .

Thioether Analogs: 4-(2-Propenylthio)-2-Butanone (CAS 73402-06-9)

  • Structure : Replaces the pyridine ring with a thioether (-S-) group.
  • Molecular Formula : C₇H₁₀OS; Molecular Weight: 142.22 g/mol .
  • Sulfur’s electron-donating nature may alter reaction pathways (e.g., Michael addition vs. nucleophilic aromatic substitution).

Amine Derivatives: 2-Pyridinemethanamine, α-2-Propenyl-(9CI) (CAS 139439-03-5)

  • Structure : Pyridine-linked primary amine with an allyl group.
  • Molecular Formula : C₉H₁₂N₂; Molecular Weight: 148.21 g/mol .
  • Contrast : The amine group introduces basicity (pKa ~9–10 for pyridine derivatives), enabling protonation under acidic conditions. This contrasts with the neutral ketone’s behavior in reactions.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Pyridinyl)-2-Buten-1-one (E) 100021-45-2 C₉H₉NO 147.17 3-pyridinyl isomer; conjugated system
2-Propanone,1-(4-pyridinyl)-, oxime - C₈H₈N₂O 148.16 Oxime derivative; commercial availability
4-(2-Propenylthio)-2-Butanone 73402-06-9 C₇H₁₀OS 142.22 Thioether analog; increased lipophilicity
2-Pyridinemethanamine, α-2-Propenyl- 139439-03-5 C₉H₁₂N₂ 148.21 Amine derivative; basicity

Research Findings and Implications

  • Safety Considerations : While 2-Buten-1-amine derivatives require stringent safety protocols (e.g., skin/eye rinsing; ), ketones like 2-Buten-1-one may pose fewer acute hazards but still demand careful handling .
  • Applications : The commercial availability of oxime derivatives () highlights their role as intermediates in drug discovery or agrochemicals .

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